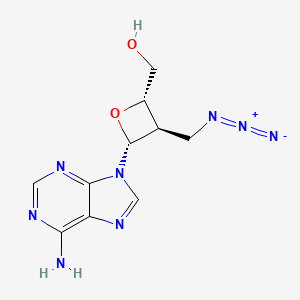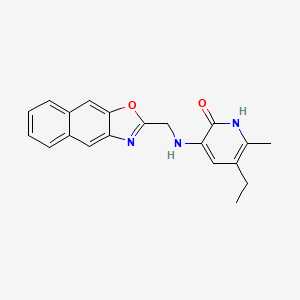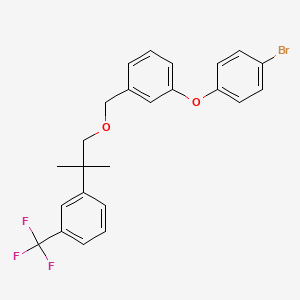
Tetradecyloctadecyl behenate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecyloctadecyl behenate: . It is a long-chain ester formed from behenic acid and tetradecyl alcohol. This compound is widely used in various industries, including cosmetics, pharmaceuticals, and food additives, due to its unique properties such as stability, lubricity, and emulsifying capabilities.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The primary method for synthesizing this compound involves the esterification of behenic acid with tetradecyl alcohol. This reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the reaction is conducted in large reactors with continuous stirring and temperature control to maintain optimal reaction conditions. The resulting product is then purified through distillation or crystallization to achieve the desired purity and quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, which may have different functional properties.
Reduction: Reduction reactions can be used to convert the ester into its corresponding alcohol and acid components.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties and applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various reagents like halogens, alkyl halides, and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids, aldehydes, and ketones.
Reduction Products: Tetradecyl alcohol and behenic acid.
Substitution Products: Halogenated derivatives, alkylated compounds, and amides.
Applications De Recherche Scientifique
Chemistry: Tetradecyloctadecyl behenate is used as an emulsifier and stabilizer in cosmetic formulations, enhancing the texture and longevity of products. Biology: In biological research, it serves as a component in lipid studies and cell membrane models due to its long-chain structure. Medicine: The compound is utilized in pharmaceuticals as an excipient, improving the solubility and bioavailability of active ingredients. Industry: It is employed in food additives to improve the consistency and shelf-life of processed foods.
Molecular Targets and Pathways:
Emulsification: this compound acts as an emulsifier by reducing surface tension between oil and water phases, facilitating the formation of stable emulsions.
Lubrication: Its long-chain structure provides lubricating properties, making it useful in cosmetic and pharmaceutical formulations.
Stabilization: The compound stabilizes formulations by preventing the separation of components and maintaining product integrity over time.
Comparaison Avec Des Composés Similaires
Cetyl Esters: Another long-chain ester used in cosmetics for skin-conditioning and emulsifying purposes.
Stearyl Stearate: Similar to tetradecyloctadecyl behenate, it is used as an emulsifier and stabilizer in various formulations.
Cetyl Palmitate: A fatty acid ester with similar applications in cosmetics and pharmaceuticals.
Uniqueness: this compound stands out due to its branched structure, which provides superior stability and lubricity compared to linear esters like cetyl palmitate and stearyl stearate.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Numéro CAS |
231627-84-2 |
|---|---|
Formule moléculaire |
C54H108O2 |
Poids moléculaire |
789.4 g/mol |
Nom IUPAC |
2-tetradecyloctadecyl docosanoate |
InChI |
InChI=1S/C54H108O2/c1-4-7-10-13-16-19-22-25-27-28-29-30-31-33-36-39-42-45-48-51-54(55)56-52-53(49-46-43-40-37-34-24-21-18-15-12-9-6-3)50-47-44-41-38-35-32-26-23-20-17-14-11-8-5-2/h53H,4-52H2,1-3H3 |
Clé InChI |
OKRKSGJHRCDXRE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


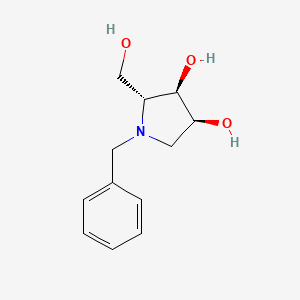
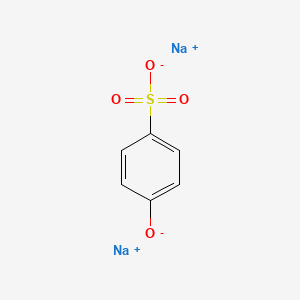
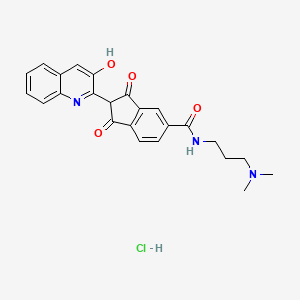
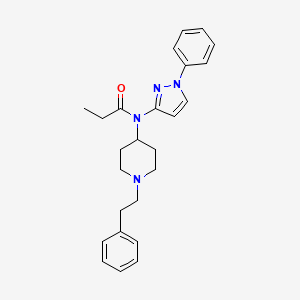
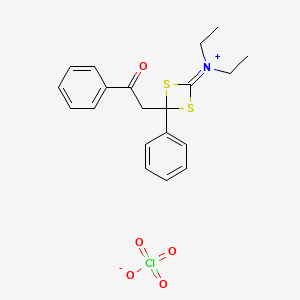
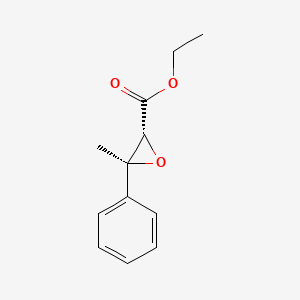

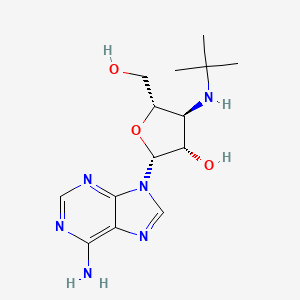
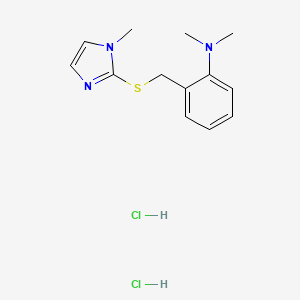
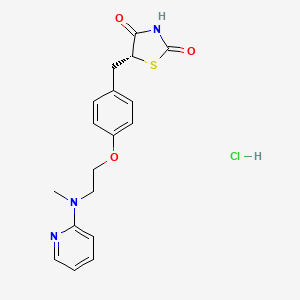
![[(4R,6S,10R,11S,12S,14R,16S,18R)-12-acetyloxy-6-(furan-3-yl)-18-hydroxy-1,7,11,15,15-pentamethyl-5-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-14-yl] acetate](/img/structure/B15193993.png)
